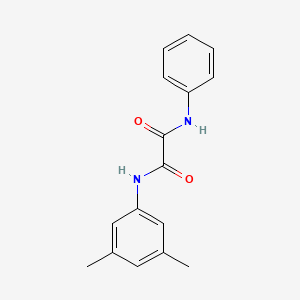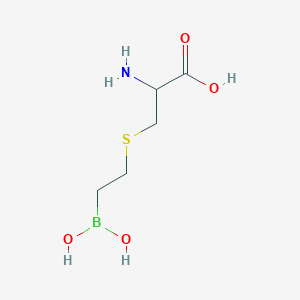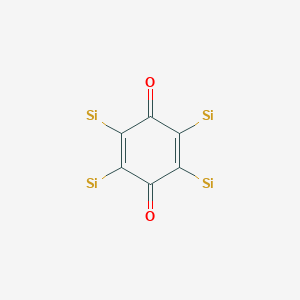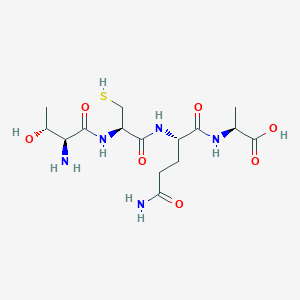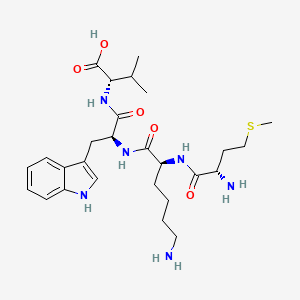![molecular formula C26H23BO3 B12519284 Bis[4-(benzyloxy)phenyl]borinic acid CAS No. 675828-79-2](/img/structure/B12519284.png)
Bis[4-(benzyloxy)phenyl]borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(benzyloxy)phenyl]borinic acid is an organoboron compound characterized by the presence of two benzyloxyphenyl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[4-(benzyloxy)phenyl]borinic acid typically involves the reaction of 4-(benzyloxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethyl borate to form the desired borinic acid . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(benzyloxy)phenyl]borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the nucleophile used.
Scientific Research Applications
Bis[4-(benzyloxy)phenyl]borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of bis[4-(benzyloxy)phenyl]borinic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group attached to boron.
4-(Benzyloxy)phenylboronic acid: Similar structure but with only one benzyloxyphenyl group.
Biphenyl-4-boronic acid: Contains two phenyl groups attached to boron, used in similar applications.
Uniqueness
Bis[4-(benzyloxy)phenyl]borinic acid is unique due to the presence of two benzyloxyphenyl groups, which can enhance its reactivity and provide additional functionalization sites. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
675828-79-2 |
|---|---|
Molecular Formula |
C26H23BO3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
bis(4-phenylmethoxyphenyl)borinic acid |
InChI |
InChI=1S/C26H23BO3/c28-27(23-11-15-25(16-12-23)29-19-21-7-3-1-4-8-21)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,28H,19-20H2 |
InChI Key |
PZMQAOGSAKERAX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


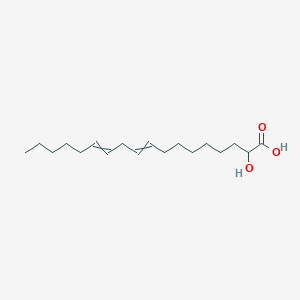
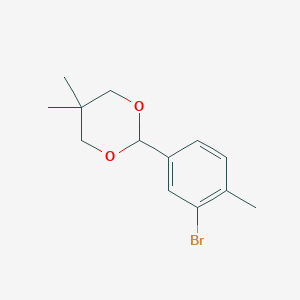
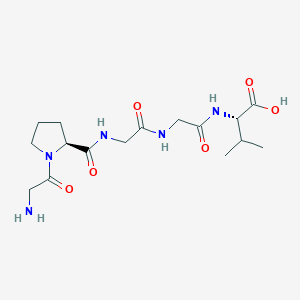
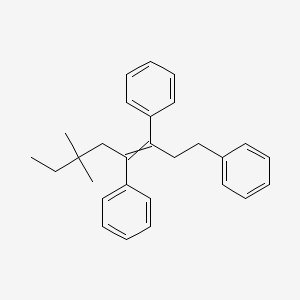

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
